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The table below summarizes the experimental data on the growth inhibitory activity of phosmidosine and its

related compounds, primarily established through the MTT assay in various tumor cell lines [1].

Compound Key Structural Features
Antitumor Activity &
Cell Line Observations

Key Findings

Phosmidosine
(Diastereomers 1a
& 1b) [1]

Nucleotide antibiotic with 8-
oxoadenosine and L-proline

connected via an N-acyl
phosphoramidate linkage

[1].

Showed similar, high
anticancer activity [1].

Activity is independent
of p53 status in cancer

cells [1].

Approximately 10
times more potent
than Phosmidosine B
[1].

Phosmidosine B
[1]

Demethylated derivative of

phosmidosine [1].

Showed high anticancer

activities, though lower
than the diastereomers

[1].

Served as a key

intermediate for
synthesizing

phosmidosine
diastereomers [1].

Phosmidosine
Analogues [2]

Variants with different
nucleobases (uracil,

cytosine, guanine) in place
of 7,8-dihydro-8-oxoadenine

[2].

Did not show
significant antitumor
activity [2].

The 7,8-dihydro-8-
oxoadenine base is
crucial for activity [2].
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Compound Key Structural Features
Antitumor Activity &
Cell Line Observations

Key Findings

Phosmidosine
Analogues [2]

Variants with different amino

acids replacing proline [2].

Showed reduced or
lost activity [2].

The L-proline moiety
is essential for its
antitumor effect [2].

Experimental Protocol for Key Data

The core data in the table above was generated using the following methodological approach:

Cell Viability Assay: The MTT assay was used. This colorimetric assay measures the reduction of
yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by

metabolically active cells, which serves as a proxy for cell viability and proliferation [1].
Compound Synthesis: The synthesis of phosmidosine and its analogues involved a multi-step

organic synthesis process. A key step was the coupling reaction of an 8-oxoadenosine 5'-
phosphoramidite derivative with a protected prolinamide, followed by deprotection to yield the final

product [1] [2].

Proposed Mechanism of Action

While the complete mechanism of action is not fully elucidated, research suggests a unique target. Evidence

indicates that phosmidosine may inhibit protein synthesis in cancer cells by serving as an analog of prolyl

adenosine 5'-phosphate (prolyl-AMP), thereby interfering with the peptide synthesis machinery [2].

The following diagram illustrates this proposed mechanism and the critical structure-activity relationship

(SAR) of phosmidosine.
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Interpretation and Research Implications

The data highlights several key points for researchers:

Promising Broad-Spectrum Potential: The activity across various tumor cell lines, independent of
their p53 status, is a significant finding [1]. p53 is a critical tumor suppressor protein often mutated in

cancers, and resistance to therapies is common in p53-mutated cells. This suggests phosmidosine
could have a broad application.

A Unique Molecular Structure: The distinct N-acyl phosphoramidate linkage connecting a
nucleotide to an amino acid is a rare structure in natural products and could be responsible for its

unique mechanism of action, differentiating it from other anticancer nucleotide analogs [1].
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Clear Guidance for Analog Development: The SAR studies provide a clear roadmap: the 8-

oxoadenine base and the L-proline residue are essential for activity. Any drug development efforts
should focus on modifying other parts of the molecule to improve properties like solubility or

pharmacokinetics without altering these core components [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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